3-fluoro-4-iodo-N-methoxybenzamide
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Overview
Description
3-Fluoro-4-iodo-N-methoxybenzamide is a specialized chemical compound with the molecular formula C8H7FINO2 and a molecular weight of 295.05 g/mol . This compound is characterized by the presence of fluorine, iodine, and methoxy functional groups attached to a benzamide core. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-iodo-N-methoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-iodoaniline and methoxybenzoyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve bulk manufacturing processes. These processes are designed to optimize yield and purity while minimizing costs. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-iodo-N-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The presence of fluorine and iodine atoms makes the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The iodine atom allows for palladium-catalyzed coupling reactions, such as Suzuki and Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Fluoro-4-iodo-N-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-fluoro-4-iodo-N-methoxybenzamide involves its interaction with specific molecular targets. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity to certain enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methoxybenzoic acid: This compound shares the fluorine and methoxy groups but lacks the iodine atom.
3-Fluoro-4-iodoaniline: Similar in structure but with an amine group instead of the methoxybenzamide moiety.
4-Iodo-N-methoxybenzamide: Lacks the fluorine atom but has similar functional groups.
Uniqueness
3-Fluoro-4-iodo-N-methoxybenzamide is unique due to the combination of fluorine, iodine, and methoxy groups on the benzamide core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C8H7FINO2 |
---|---|
Molecular Weight |
295.05 g/mol |
IUPAC Name |
3-fluoro-4-iodo-N-methoxybenzamide |
InChI |
InChI=1S/C8H7FINO2/c1-13-11-8(12)5-2-3-7(10)6(9)4-5/h2-4H,1H3,(H,11,12) |
InChI Key |
WMFFMSNTUBLWDF-UHFFFAOYSA-N |
Canonical SMILES |
CONC(=O)C1=CC(=C(C=C1)I)F |
Origin of Product |
United States |
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